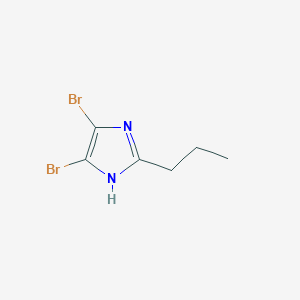

4,5-dibromo-2-propyl-1H-imidazole

Vue d'ensemble

Description

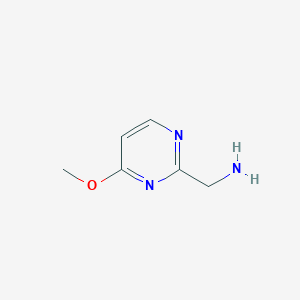

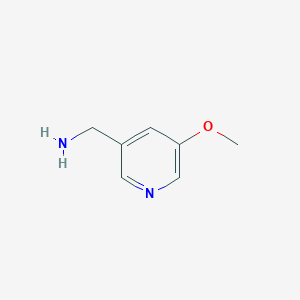

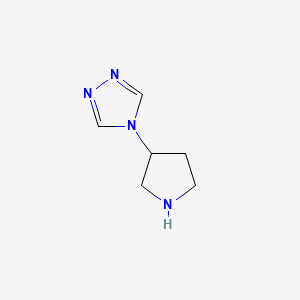

“4,5-dibromo-2-propyl-1H-imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . These are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis

The molecular structure of “4,5-dibromo-2-propyl-1H-imidazole” contains a total of 18 bond(s). There are 10 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), and 1 Imidazole(s) .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications. An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-dibromo-2-propyl-1H-imidazole” include a density of 2.4±0.1 g/cm3, boiling point of 388.6±22.0 °C at 760 mmHg, and a molar refractivity of 34.2±0.3 cm3 . It also has a molar volume of 93.3±3.0 cm3 and a surface tension of 62.1±3.0 dyne/cm .Applications De Recherche Scientifique

Therapeutic Potential

Imidazole derivatives are recognized for their significant pharmacological activities, making them subjects of intensive scientific investigation. The unique and ubiquitous imidazole nucleus plays a crucial role in living organisms, with derivatives showing appreciable anti-infective activity potential. Their biological activity profiles, reported across a span of fifteen years, underscore their potential as therapeutic agents in addressing a range of diseases (Sharma et al., 2016).

Material Science Innovations

In material science, imidazole-based frameworks, particularly Zeolite Imidazolate Frameworks (ZIFs), are celebrated for their exceptional properties. These materials, constructed from metal ions and imidazolate linkers, boast fascinating features such as high thermal and chemical stability, and large surface areas. Their unique "gate opening" mechanism positions ZIFs as promising candidates for applications in gas storage, adsorption, separation, and catalysis (S. S. Sankar et al., 2019).

Antimicrobial and Antibacterial Properties

The antimicrobial activities of imidazole and its derivatives have been extensively reviewed, showcasing their efficacy as raw materials in the pharmaceutical industry for manufacturing anti-fungal drugs. These compounds are also intermediaries in synthesizing some pesticides and insecticides, emphasizing their role in combating microbial resistance ( ).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to imidazoles, serve as effective corrosion inhibitors. Their molecular structure facilitates strong adsorption onto metal surfaces, offering protection against corrosion. This application is particularly valued in the petroleum industry, where such inhibitors play a crucial role in maintaining infrastructure integrity (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Antifungal and Antitumor Activities

The antifungal and antitumor potential of imidazole derivatives has also been highlighted, with compounds such as miconazole demonstrating therapeutic efficacy in superficial mycoses and suggesting promising avenues for cancer treatment. Their broad spectrum of activity against various pathogens and cancer cells underscores the versatility and potential of imidazole compounds in medical applications (P. Sawyer et al., 2012; M. Iradyan et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

4,5-dibromo-2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2N2/c1-2-3-4-9-5(7)6(8)10-4/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJXCPIVMZQMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dibromo-2-propyl-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)

![1-(2-Bromo-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1457185.png)